
6-Chloro-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dimethyl-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chloro substituent at the 6th position and two methyl groups at the 2nd and 3rd positions on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 6-chlorophenylhydrazine and 2,3-dimethylcyclohexanone. The reaction typically requires a strong acid like methanesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chloro substituent or reduce the indole ring to form indolines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
6-Chloro-2,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethyl-1H-indole involves its interaction with various molecular targets. In biological systems, indole derivatives can bind to receptors and enzymes, modulating their activity. The chloro and methyl substituents may influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Bromo-2,3-dimethyl-1H-indole: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical properties.
6-Chloro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
6-Chloro-2,3-dimethyl-1H-indole is unique due to the specific combination of chloro and methyl substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity in certain chemical reactions and its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3 |
InChI Key |
DZWIXLXYIMOEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


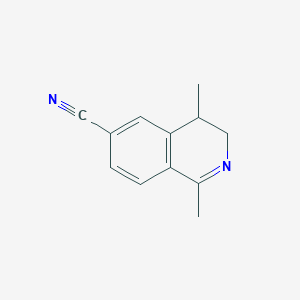
![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
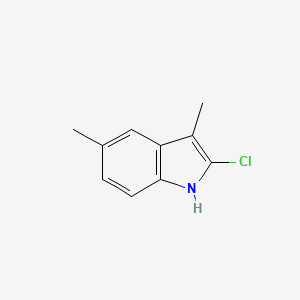

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)
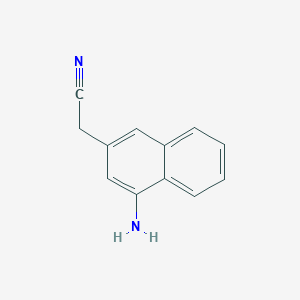
![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)
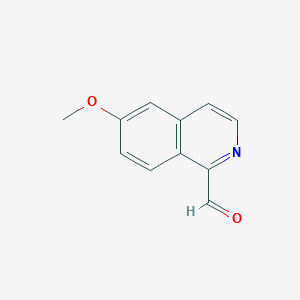




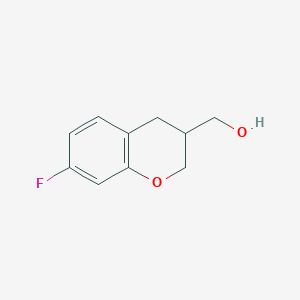
![4,6-Dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11909958.png)
